Cas no 315239-54-4 (2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione)

2-(2-Methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a specialized organic compound featuring a trifluoromethanesulfonyl (triflyl) group and an isoindole-1,3-dione moiety. Its structure combines electron-withdrawing properties from the triflyl group with the stability of the phthalimide core, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The compound’s reactivity is enhanced by the triflyl group, facilitating nucleophilic substitution or cross-coupling reactions. Its robust stability under various conditions ensures consistent performance in multi-step syntheses. The methyl substitution on the phenyl ring further fine-tunes its steric and electronic properties, offering precise control in targeted applications. This compound is suited for high-precision organic synthesis where tailored reactivity and stability are critical.
2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione structure
315239-54-4 structure
Product Name:2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:315239-54-4
MF:C16H10F3NO4S
MW:369.315113544464
CID:6043074
PubChem ID:1077218
Update Time:2025-11-01

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione
    • 2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)isoindoline-1,3-dione
    • F1472-0132
    • 315239-54-4
    • AKOS000524459
    • Inchi: 1S/C16H10F3NO4S/c1-9-6-7-10(25(23,24)16(17,18)19)8-13(9)20-14(21)11-4-2-3-5-12(11)15(20)22/h2-8H,1H3
    • InChI Key: RYXZRTCXWYZVMW-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1C1=CC(S(C(F)(F)F)(=O)=O)=CC=C1C

Computed Properties

  • Exact Mass: 369.02826346g/mol
  • Monoisotopic Mass: 369.02826346g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 79.9Ų

2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

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Additional information on 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Introduction to 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 315239-54-4)

The compound 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 315239-54-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate structural framework, has garnered attention due to its unique combination of substituents that contribute to its distinctive chemical and biological properties.

At the core of this compound lies the 2-methyl-5-trifluoromethanesulfonylphenyl moiety, which introduces both lipophilicity and electronic modulation through the presence of a methyl group and a trifluoromethanesulfonyl group. The trifluoromethanesulfonyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug-like molecules. This feature is particularly relevant in the context of modern drug discovery, where optimizing pharmacokinetic profiles is crucial for successful clinical translation.

The 2,3-dihydro-1H-isoindole-1,3-dione backbone provides a rigid aromatic system that can serve as a privileged scaffold for further derivatization. Isoindole derivatives have been extensively studied for their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of a dione functionality further enhances the reactivity of this scaffold, allowing for diverse chemical modifications that can fine-tune its biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 2-methyl-5-trifluoromethanesulfonylphenyl group interacts favorably with specific pockets in target proteins, while the dihydro-1H-isoindole-1,3-dione core provides additional hydrogen bonding opportunities. These insights have guided the optimization of analogs with improved potency and selectivity.

In vitro studies have demonstrated promising activities of this compound against several disease-relevant targets. For instance, preliminary data indicate that it exhibits inhibitory effects on enzymes involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its interaction with protein kinases has been explored, suggesting potential applications in oncology. These findings underscore the compound's versatility and its potential as a lead molecule for further development.

The synthesis of 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione presents unique challenges due to the complexity of its structure. However, recent methodological improvements have streamlined its preparation, making it more accessible for large-scale investigations. Advances in green chemistry principles have also been incorporated into its synthesis to minimize environmental impact while maintaining high yields and purity.

The development of novel heterocyclic compounds like this one is driven by the need for innovative therapeutic solutions in an increasingly complex medical landscape. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design has accelerated the discovery process. By leveraging these tools, researchers can rapidly identify promising candidates and refine their properties to meet stringent pharmacological requirements.

Future directions in the study of this compound include exploring its mechanism of action in greater detail and evaluating its efficacy in preclinical models. Collaborative efforts between synthetic chemists and biologists are essential to uncover new insights into its biological effects and to identify potential side effects or off-target interactions. Such comprehensive studies are critical for advancing this molecule toward clinical application.

The significance of 2-(2-methyl-5-trifluoromethanesulfonylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione extends beyond its immediate therapeutic potential. It exemplifies how structural innovation can lead to the discovery of novel drug candidates with tailored properties. As research continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

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